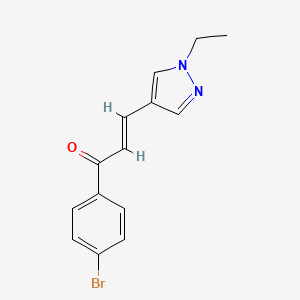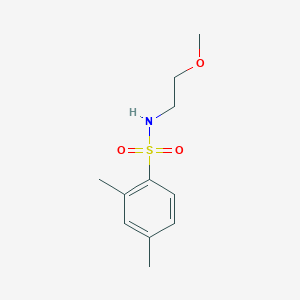![molecular formula C14H17ClFNO2 B5297011 8-(2-chloro-4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5297011.png)
8-(2-chloro-4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-chloro-4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as CFM-2, and it has been found to have various biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of CFM-2 involves its ability to bind to specific enzymes and inhibit their activity. This inhibition leads to a decrease in the growth and spread of cancer cells, as well as a reduction in the replication of certain viruses.
Biochemical and Physiological Effects:
CFM-2 has been found to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the replication of certain viruses, including the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CFM-2 for lab experiments is its ability to selectively target certain enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that the synthesis of CFM-2 can be complex and time-consuming, which may limit its availability for use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on CFM-2. One area of focus could be the development of new antiviral drugs based on the structure of CFM-2. Another potential direction could be the investigation of the compound's activity against other types of cancer cells, as well as its potential use in combination with other cancer treatments. Additionally, further studies could be conducted to better understand the mechanism of action of CFM-2 and its potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of CFM-2 involves a multi-step process that includes the reaction of 2-chloro-4-fluorobenzylamine with 1,4-dioxaspiro[4.5]decane-8-carboxaldehyde in the presence of a catalyst. This reaction produces the intermediate compound, which is then converted to CFM-2 through a series of additional steps.
Aplicaciones Científicas De Investigación
CFM-2 has been studied extensively for its potential applications in the field of medicine. One area of research has focused on its ability to inhibit the activity of certain enzymes that are involved in the growth and spread of cancer cells. This compound has also been found to have antiviral properties, making it a potential candidate for the development of new antiviral drugs.
Propiedades
IUPAC Name |
8-[(2-chloro-4-fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c15-13-9-12(16)2-1-11(13)10-17-5-3-14(4-6-17)18-7-8-19-14/h1-2,9H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISFMVBSPQXMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Chloro-4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5296930.png)

![4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5296943.png)

![3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5296969.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5296975.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5296996.png)
![2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine](/img/structure/B5297015.png)
![6-[(2,5-dimethyl-1H-indol-3-yl)methylene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5297021.png)
![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(5-quinoxalinylmethyl)methanamine](/img/structure/B5297022.png)
![4-fluoro-3-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]benzamide](/img/structure/B5297027.png)
![1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-2-(2-phenoxyethylidene)indoline](/img/structure/B5297035.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B5297038.png)